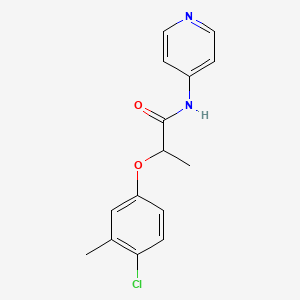
2-(4-chloro-3-methylphenoxy)-N-4-pyridinylpropanamide
描述
2-(4-chloro-3-methylphenoxy)-N-4-pyridinylpropanamide, also known as pyridaben, is a pesticide that belongs to the class of pyridazinone compounds. It is used to control mites and other pests in a variety of crops. Pyridaben is a potent pesticide that has been widely studied for its mechanism of action and potential applications in scientific research.
作用机制
Pyridaben acts as a mitochondrial complex I inhibitor, binding to the enzyme and preventing the transfer of electrons along the respiratory chain. This leads to a decrease in the production of ATP, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
Pyridaben has been shown to have a variety of biochemical and physiological effects on cells and organisms. It has been shown to induce oxidative stress and apoptosis in cells, as well as alter the expression of genes involved in cellular metabolism and energy production. In animals, 2-(4-chloro-3-methylphenoxy)-N-4-pyridinylpropanamide has been shown to have neurotoxic effects, leading to tremors and other neurological symptoms.
实验室实验的优点和局限性
Pyridaben has several advantages for use in lab experiments. It is a potent inhibitor of mitochondrial complex I, which makes it useful for studying cellular respiration and energy production. It is also relatively stable and easy to work with. However, 2-(4-chloro-3-methylphenoxy)-N-4-pyridinylpropanamide has limitations as well. It is highly toxic and can be difficult to handle safely. Additionally, its effects on cellular function can be complex and difficult to interpret.
未来方向
There are several potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-4-pyridinylpropanamide. One area of interest is its potential use as a tool for studying mitochondrial function and cellular metabolism. Another area of interest is its potential use in the development of new pesticides and insecticides. Finally, there is interest in exploring the potential therapeutic applications of this compound, particularly in the treatment of mitochondrial disorders and other diseases related to cellular metabolism.
科学研究应用
Pyridaben has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the mitochondrial complex I enzyme, which is involved in the production of ATP in cells. This inhibition leads to a decrease in cellular respiration and energy production, which can have a variety of effects on cellular function.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-9-13(3-4-14(10)16)20-11(2)15(19)18-12-5-7-17-8-6-12/h3-9,11H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWODYVDCZBCIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199783 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



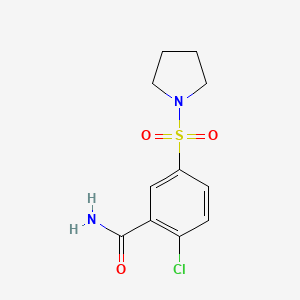
![N-[2-chloro-4-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B4408049.png)
![3-{[(3-bromophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B4408053.png)
amine hydrochloride](/img/structure/B4408062.png)

![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B4408072.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B4408075.png)
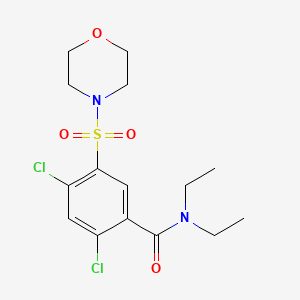
![3-[4-(2-oxo-2,3-dihydro-1H-indol-1-yl)piperidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4408085.png)
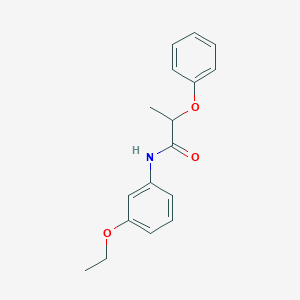
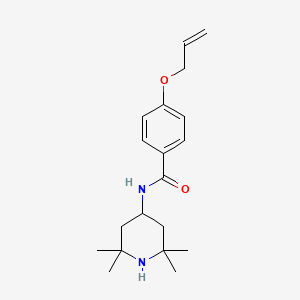
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4408095.png)
![5-chloro-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4408100.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4408121.png)